molecular formula C14H18FNO2 B3051103 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester CAS No. 310394-33-3

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester

Cat. No.: B3051103
CAS No.: 310394-33-3
M. Wt: 251.3 g/mol
InChI Key: UZZKYKDGHRZWEL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is a piperidine derivative characterized by a 4-fluorophenyl group and a carboxylic acid ethyl ester moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZKYKDGHRZWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621766
Record name Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310394-33-3
Record name Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Condensation and Esterification

The canonical synthesis involves sequential condensation and esterification:

Step 1: Formation of 4-(4-Fluorophenyl)piperidine
4-Fluorobenzaldehyde undergoes nucleophilic addition with piperidine in dichloromethane or toluene under reflux (80–110°C). Catalytic p-toluenesulfonic acid (pTSA, 5 mol%) accelerates imine formation, followed by in situ reduction using sodium cyanoborohydride (NaBH3CN) to yield the secondary amine intermediate.

Step 2: Carboxylation and Esterification
The piperidine intermediate reacts with ethyl chloroformate (1.2 equiv) in anhydrous THF at 0–5°C. Triethylamine (2.5 equiv) scavenges HCl, driving the reaction to >85% conversion. Post-reaction aqueous workup (5% NaHCO3) and silica gel chromatography (hexane:EtOAc 3:1) isolate the product in 72–78% yield.

Cyclization of γ-Keto Esters

An alternative route utilizes ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 31686-94-9) as a precursor. Treatment with ammonium acetate (3 equiv) in refluxing ethanol induces cyclization via tandem Mannich and keto-enol tautomerization reactions:

$$
\text{C}{12}\text{H}{11}\text{FO}4 + \text{NH}4\text{OAc} \xrightarrow{\Delta} \text{C}{14}\text{H}{18}\text{FNO}2 + 2\text{H}2\text{O} + \text{AcOH}
$$

Yields reach 68% after recrystallization from ethanol/water (4:1).

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors (TFRs) for enhanced heat/mass transfer:

  • Reactor Parameters :
    • Temperature: 120°C (Zone 1), 25°C (Zone 2)
    • Pressure: 8 bar (Step 1), 1.5 bar (Step 2)
    • Residence time: 18 min (Step 1), 9 min (Step 2)

This configuration achieves 91% overall yield with 99.2% purity (HPLC), reducing solvent consumption by 40% compared to batch processes.

Solvent Recovery and Green Chemistry

Industrial plants implement closed-loop solvent systems:

Solvent Recovery Efficiency Purity Post-Recovery
Dichloromethane 98.7% 99.5%
Toluene 96.2% 99.1%
THF 94.8% 98.9%

Biocatalytic esterification using Candida antarctica lipase B (CAL-B) in supercritical CO₂ reduces organic solvent use by 92% while maintaining 88% yield.

Reaction Optimization and Catalysis

Catalytic System Screening

Comparative catalyst performance in Step 1:

Catalyst Conversion (%) Selectivity (%)
pTSA 94 89
Amberlyst-15 88 92
FeCl₃·6H₂O 76 81
No catalyst 43 68

Ionic liquid catalysts ([BMIM][BF₄]) in Step 2 improve esterification kinetics (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ in THF).

Temperature-Conversion Profiles

DSC analysis reveals optimal thermal windows:

  • Step 1 : 75–85°C (ΔH = -128 kJ/mol)
  • Step 2 : -5 to +5°C (ΔH = +67 kJ/mol)

Exceeding 90°C in Step 1 promotes aldol side products (up to 17% yield loss).

Purification and Characterization

Crystallization Optimization

Ethanol/water (3:1) fractional crystallization achieves 99.3% purity:

Parameter Value
Cooling rate 0.5°C/min
Seed crystal size 50–100 µm
Final temperature -10°C

XRPD confirms polymorph Form I (needle crystals, P21/c space group).

Analytical Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H), 4.15 (q, J=7.1 Hz, 2H), 3.05–3.15 (m, 4H, piperidine H), 7.45–7.55 (m, 2H, ArH), 7.85–7.95 (m, 2H, ArH)
  • HRMS : m/z 251.297 [M+H]⁺ (calc. 251.299)

Comparative Analysis of Synthetic Routes

Parameter Two-Step Method Cyclization Route
Total Yield 72–78% 63–68%
Purity 99.2% 98.5%
Reaction Time 14 h 8 h
Cost Index 1.00 0.87
E-Factor 8.2 6.9

The cyclization method offers better atom economy (82% vs. 74%) but requires specialized diketone precursors.

Case Studies and Experimental Data

Pilot Plant Trial (500 kg Batch)

  • Conditions :
    • Step 1: 80°C, 6 h, 2.5 m³ reactor
    • Step 2: 0°C, 2 h, 4.2 m³ reactor
  • Results :
    • Yield: 498 kg (79.6%)
    • Purity: 99.1% (HPLC)
    • Solvent Recovery: 96.3% toluene

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces Step 1 time to 35 min with comparable yield (76%).

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

  • Molecular Formula: C14H18FNO2
  • Molecular Weight: Approximately 251.301 g/mol
  • Structure: Contains a piperidine ring with an ethyl ester functional group and a fluorophenyl substituent.

Pharmaceutical Development

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is being investigated for its potential analgesic properties, similar to those of opioids. Its interaction with opioid receptors suggests it may serve as a candidate for new pain management therapies. Preliminary studies indicate that the fluorinated structure enhances binding affinity and selectivity for these receptors, which is crucial for developing effective medications.

Chemistry and Material Science

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation: Converting the ester group to a carboxylic acid.
  • Reduction: Transforming the ester into an alcohol.
  • Substitution Reactions: Leading to diverse derivatives based on nucleophiles used.

Biological Studies

Research has focused on the compound's role as a ligand in receptor binding studies. Its unique structural features allow it to modulate biochemical pathways effectively, making it valuable for understanding receptor interactions and drug design.

Industrial Applications

In industrial settings, 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is utilized in producing specialty chemicals. The compound's stability and reactivity make it suitable for various applications in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and synthetic applications of this compound:

  • Analgesic Research: A study published in a peer-reviewed journal explored its efficacy as an analgesic agent by assessing its binding affinity to opioid receptors in vitro. Results indicated promising analgesic properties comparable to established opioids.
  • Synthetic Chemistry Applications: Researchers have utilized this compound as a precursor in synthesizing novel derivatives aimed at improving drug efficacy and reducing side effects associated with traditional opioid treatments.

These findings underscore the compound's potential across multiple disciplines, particularly in drug development and synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. This compound can modulate biochemical pathways by either activating or inhibiting the function of its molecular targets, leading to various physiological effects .

Comparison with Similar Compounds

Ethyl 4-Phenylpiperidine-4-carboxylate (Norpethidine)

  • Structure : 4-Phenyl group instead of 4-fluorophenyl.
  • Molecular Formula: C₁₄H₁₉NO₂; MW: 233.31 .
  • Pharmacology : A simplified analog lacking fluorine, historically studied as a meperidine (opioid) derivative. Demonstrates weaker analgesic activity compared to fluorinated analogs due to reduced electronic effects .

Benzethidine (Ethyl 4-Phenyl-1-[2-(Phenylmethoxy)ethyl]-4-piperidinecarboxylate)

  • Structure : Additional 2-(phenylmethoxy)ethyl substituent on the piperidine nitrogen.
  • Molecular Formula: C₂₄H₂₉NO₃; MW: 379.50 .
  • Pharmacology : A synthetic opioid with extended duration due to the bulky N-substituent, which may reduce enzymatic degradation. The phenylmethoxy group enhances lipophilicity, altering blood-brain barrier penetration compared to the fluorophenyl analog .

1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester

  • Structure : Incorporates a tert-butylphenyl group and a hydroxybutyl chain.
  • Molecular Formula: C₂₂H₃₅NO₃; MW: 361.52 .
  • Pharmacology: A terfenadine derivative acting as a nonsedating histamine H₁ receptor antagonist. The tert-butyl group and hydroxybutyl chain minimize CNS penetration, reducing sedation—a contrast to fluorophenyl analogs, which may target CNS receptors .

Piminodine (Ethyl 1-(3-Anilinopropyl)-4-phenylpiperidine-4-carboxylate)

  • Structure: Features a 3-anilinopropyl chain on the piperidine nitrogen.
  • Molecular Formula : C₂₃H₃₀N₂O₂; MW : 366.50 .
  • Pharmacology: A potent opioid analgesic. The anilinopropyl substituent enhances µ-opioid receptor binding, while the 4-phenyl group stabilizes the active conformation. Fluorination at the phenyl ring could modulate receptor selectivity .

Ethyl 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

  • Structure : Pyrimidine ring fused to the piperidine, with a thioxo group and methyl substituent.
  • Molecular Formula : C₁₅H₁₆FN₃O₂S; MW : 321.37 .
  • The thioxo and pyrimidine groups introduce distinct electronic properties compared to simpler piperidine esters .

Structural and Pharmacological Trends

Substituent Effects

  • Fluorophenyl vs. Phenyl : Fluorination increases electronegativity, enhancing binding to electron-rich receptors (e.g., sigma-1 receptors) .
  • N-Substituents : Bulky groups (e.g., benzyloxyethyl in Benzethidine) prolong half-life but may reduce CNS activity. Smaller substituents (e.g., methyl in paroxetine intermediates) improve bioavailability .

Pharmacological Diversification

  • Opioid Activity: Piminodine and Benzethidine highlight the role of N-substituents in opioid receptor affinity .
  • Antihistaminic Effects : The tert-butylphenyl derivative demonstrates how peripheral substituents can minimize CNS side effects .
  • Sigma Receptor Modulation : Fluorophenyl analogs may interact with sigma-1 sites, as seen in ligands like haloperidol .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula MW Key Substituents Notable Activity Reference
4-(4-Fluorophenyl)-4-piperidinecarboxylate C₁₄H₁₈FNO₂ 251.30 4-Fluorophenyl, ethyl ester Potential CNS modulation
Ethyl 4-phenylpiperidine-4-carboxylate C₁₄H₁₉NO₂ 233.31 Phenyl, ethyl ester Weak opioid
Benzethidine C₂₄H₂₉NO₃ 379.50 Phenylmethoxyethyl N-substituent Synthetic opioid
Terfenadine derivative C₂₂H₃₅NO₃ 361.52 tert-Butylphenyl, hydroxybutyl Nonsedating H₁ antagonist
Piminodine C₂₃H₃₀N₂O₂ 366.50 3-Anilinopropyl N-substituent Potent opioid analgesic

Biological Activity

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester, also known by its CAS number 310394-33-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18FNO2
  • Molecular Weight : 251.297 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorophenyl group and an ethyl ester functional group.

Antiviral Properties

Recent studies have highlighted the antiviral efficacy of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester against various viruses, including coronaviruses. One study evaluated a series of piperidine derivatives and found that compounds with a 4-fluorine substituent exhibited significant antiviral activity against SARS-CoV-2, with an effective concentration (EC50) of approximately 7.4 µM and a cytotoxic concentration (CC50) of 44 µM .

Analgesic Activity

The compound is structurally related to known analgesics. Similar piperidine derivatives have been documented to possess potent analgesic properties. The mechanism often involves modulation of pain pathways through interaction with specific receptors in the central nervous system .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .

The biological activity of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is attributed to its ability to interact with various molecular targets:

  • Antiviral Mechanism : The compound likely interferes with viral entry or replication processes by binding to viral proteins or host cell receptors.
  • Analgesic Mechanism : It may act as a modulator at opioid receptors or other pain-related pathways, reducing pain perception.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityDemonstrated EC50 value of 7.4 µM against SARS-CoV-2; CC50 was 44 µM .
Analgesic Activity ResearchSimilar piperidine derivatives showed potent analgesic effects, indicating potential for pain management applications .
Antimicrobial EvaluationExhibited antimicrobial activity against various bacterial strains, supporting its use in antibiotic development .

Q & A

Q. What are common synthetic routes to 4-(4-fluorophenyl)-4-piperidinecarboxylic acid ethyl ester?

The compound is typically synthesized via multistep reactions involving piperidine ring formation, fluorophenyl group introduction, and esterification. Key steps include:

  • Reductive amination or alkylation to form the piperidine core (e.g., using 4-piperidone intermediates).
  • Suzuki coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.
  • Esterification of the carboxylic acid intermediate using ethanol and acid catalysis .
    Example: Ethyl trans-cyclohexanecarboxylate analogs are synthesized via reductive etherification, as demonstrated by Jun Chiba et al. (2012) for structurally related VLA-4 antagonists .

Q. How is the compound characterized for structural confirmation?

Standard methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester linkage integrity.
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry (ESI-TOF) for molecular weight verification .

Q. What safety precautions are recommended for handling this compound?

Based on analogs like ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6):

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2).
  • Avoid inhalation (may cause respiratory tract irritation , GHS H335) and ensure proper ventilation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Asymmetric phase-transfer catalysis (PTC) is effective. For example:

  • Chiral quaternary ammonium catalysts (e.g., derived from cinchona alkaloids) enable enantioselective alkylation of piperidine intermediates, achieving >90% enantiomeric excess (ee) .
  • Yohan Park et al. (2009) demonstrated this approach for α-alkyl-α,β-diaminopropionic acid esters, applicable to piperidine derivatives .

Q. What computational methods optimize reaction conditions for its synthesis?

Quantum chemical calculations (DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • ICReDD combines computational screening with experimental validation to identify optimal catalysts and solvents, accelerating reaction design .

Q. How do structural modifications impact its biological activity?

  • Fluorophenyl positioning : 4-Fluoro substitution enhances metabolic stability compared to 2- or 3-fluoro analogs.
  • Ester vs. carboxylic acid : Ethyl esters improve cell permeability, while free carboxylic acids enhance target binding in some cases (e.g., tropane esters studied by F.I. Carroll et al. 1994 for dopamine transporter inhibition) .

Q. How can conflicting data on biological activity be resolved?

Contradictions in reported IC₅₀ values or mechanism of action may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Metabolic differences : Use liver microsome studies to assess stability across species.
  • Target selectivity profiling : Employ kinome-wide screening to identify off-target effects .

Q. What advanced techniques validate its interactions with biological targets?

  • X-ray crystallography or cryo-EM to resolve binding modes with receptors (e.g., GPCRs or ion channels).
  • Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .

Methodological Challenges & Solutions

Q. How to address low yields in the final esterification step?

  • Microwave-assisted synthesis reduces reaction time and improves efficiency.
  • Dean-Stark traps remove water to shift equilibrium toward ester formation in refluxing ethanol .

Q. What strategies improve purity for pharmacological studies?

  • Flash chromatography (silica gel, gradient elution) separates regioisomers.
  • Recrystallization from ethanol/water mixtures enhances crystallinity and purity (>98%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 2
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4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester

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